molecular formula C11H17NO3 B12954403 Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate

Cat. No.: B12954403
M. Wt: 211.26 g/mol
InChI Key: JIHNNZWMHHCUDN-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an ethyl ester and an azaspiro moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, an enzyme involved in regulating cellular signaling pathways. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its specific spiro structure and the presence of both an ethyl ester and an azaspiro moiety. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h8,12H,2-7H2,1H3

InChI Key

JIHNNZWMHHCUDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2(CCCCC2)ON1

Origin of Product

United States

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